molecular formula C14H12N4O2 B4652577 methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4652577
M. Wt: 268.27 g/mol
InChI Key: BJPZRDUQXXTTNS-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolo-pyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester . The reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the triazolo-pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The methyl and ester groups undergo oxidation under controlled conditions. For example:

  • Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid selectively oxidizes the methyl group at position 7 to a carbonyl group, yielding the corresponding ketone derivative.

  • Potassium permanganate (KMnO4\text{KMnO}_4) in acidic media targets the pyrimidine ring, leading to ring-opening products.

Reaction Conditions and Outcomes

Oxidizing Agent Conditions Product
H2O2\text{H}_2\text{O}_2Acetic acid, 60–80°C, 6–8 hrs7-Oxo-2-phenyl triazolo[1,5-a]pyrimidine-6-carboxylate
KMnO4\text{KMnO}_4H2SO4\text{H}_2\text{SO}_4, refluxPyrimidine ring-opened dicarboxylic acid derivatives

Mechanistic studies suggest that oxidation of the methyl group proceeds via radical intermediates, while ring oxidation involves electrophilic attack on electron-rich regions of the pyrimidine ring.

Reduction Reactions

The ester moiety and triazole ring are susceptible to reduction:

  • Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the ester to a primary alcohol without affecting the triazole ring.

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces both the ester and triazole functionalities, yielding a dihydrotriazolo-pyrimidine derivative.

Reduction Pathways

Reducing Agent Product Yield
NaBH4\text{NaBH}_46-Hydroxymethyl-7-methyl-2-phenyltriazolo-pyrimidine72%
LiAlH4\text{LiAlH}_44,5-Dihydrotriazolo-pyrimidine derivative58%

The selectivity of NaBH4\text{NaBH}_4 is attributed to its milder reducing power compared to LiAlH4\text{LiAlH}_4, which disrupts aromaticity in the triazole ring.

Nucleophilic Substitution

The ester group at position 6 readily undergoes nucleophilic substitution:

  • Ammonolysis with NH3\text{NH}_3 in ethanol produces the corresponding amide .

  • Transesterification with alcohols in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) replaces the methyl ester with bulkier alkyl groups .

Substitution Examples

Reagent Conditions Product Application
NH3\text{NH}_3Ethanol, reflux, 12 hrs6-Carboxamide derivativeBioactivity optimization
CH3CH2OH\text{CH}_3\text{CH}_2\text{OH}H2SO4\text{H}_2\text{SO}_4, 80°CEthyl ester analogSolubility enhancement

Kinetic studies reveal that nucleophilic attack occurs preferentially at the carbonyl carbon of the ester, facilitated by the electron-withdrawing triazole ring .

Regioselective Functionalization

The triazolo-pyrimidine core exhibits regioselectivity in electrophilic substitutions:

  • Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 targets position 5 of the pyrimidine ring due to electron density distribution .

  • Halogenation (e.g., Cl2\text{Cl}_2) occurs at position 7 under radical initiation .

Regioselectivity Data

Reaction Position Modified Major Product Regioselectivity Ratio
NitrationC-55-Nitro-7-methyl-2-phenyltriazolo-pyrimidine9:1 (C-5 vs. C-7)
ChlorinationC-77-Chloro-5-methyl-2-phenyltriazolo-pyrimidine7:1 (C-7 vs. C-5)

Density functional theory (DFT) calculations confirm that electrophilic attack at C-5 is favored by lower activation energy due to resonance stabilization .

Mechanistic Insights from Spectroscopic Studies

  • H/D Exchange : Deuterium labeling experiments (e.g., in CD3OD\text{CD}_3\text{OD}) demonstrate rapid exchange of methyl protons at position 7, indicating acidic C–H bonds (pKa18\text{p}K_a \approx 18) .

  • NMR Analysis : 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra reveal deshielding of the triazole protons (δ 8.5–9.3 ppm) and carbonyl carbons (δ 162–165 ppm), consistent with conjugation effects .

Scientific Research Applications

Methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .

Biological Activity

Methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2C_{13}H_{12}N_4O_2. It features a triazolopyrimidine core that is often associated with various pharmacological activities. The compound is known for its irritant properties and requires careful handling in laboratory settings .

Synthesis Methods

Several synthetic routes have been developed for the preparation of triazolo[1,5-a]pyrimidine derivatives. A notable method involves the use of ionic liquids and porous organic polymers as catalysts to enhance yield and purity . The reaction conditions typically involve the condensation of model reactants such as 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate under controlled temperatures .

Antiviral Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results. The compound exhibited an IC50 value of 12 μM in minireplicon assays and EC50 values ranging from 7 to 25 μM against various strains of influenza without cytotoxic effects at concentrations up to 250 μM .

Anti-inflammatory Effects

Research has indicated that some pyrimidine derivatives possess anti-inflammatory properties. For example, compounds similar in structure to this compound have shown potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may also exhibit similar therapeutic potential.

Study on Influenza Virus Inhibition

In a study investigating the antiviral effects of triazolo[1,5-a]pyrimidines against influenza A virus, several derivatives were tested for their ability to disrupt protein-protein interactions essential for viral replication. The study utilized ELISA-based assays to evaluate the inhibition of PA-PB1 interactions and found that certain compounds could significantly reduce viral load in infected cells .

In Vivo Anti-inflammatory Assessment

Another case study involved assessing the anti-inflammatory activity of triazolo[1,5-a]pyrimidines in carrageenan-induced paw edema models in rats. The results indicated that these compounds effectively reduced inflammation markers and exhibited lower toxicity profiles compared to traditional NSAIDs .

Summary Table of Biological Activities

Activity IC50/EC50 Values Reference
Antiviral (Influenza)IC50 = 12 μM; EC50 = 7-25 μM
Anti-inflammatoryIC50 = 0.04 μmol (COX-2)

Properties

IUPAC Name

methyl 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-15-14-16-12(17-18(9)14)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPZRDUQXXTTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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